3-Chloropropionyl-coa

Enzyme Inhibition Mechanism-Based Inactivation HMG-CoA Synthase

Researchers requiring precise, covalent active-site mapping of HMG-CoA synthase or fatty acid synthase often face non-specific labeling with generic alkylating agents. 3-Chloropropionyl-CoA solves this via mechanism-based suicide inhibition. - Irreversibly alkylates the active-site cysteine of HMG-CoA synthase (Ki = 15 µM, kinact = 0.31 min⁻¹), enabling definitive catalytic residue identification. - Differential substrate protection (acetyl-CoA vs. malonyl-CoA) allows selective targeting of the FAS β-ketoacyl synthase domain. - Ideal positive control for high-throughput screening assays targeting the mevalonate pathway, ensuring robust Z'-factor validation. Procurement ensures a high-purity, custom-synthesized reagent with batch-to-batch consistency, shipped globally for immediate research use.

Molecular Formula C24H39ClN7O17P3S
Molecular Weight 858 g/mol
CAS No. 96212-36-1
Cat. No. B1214846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropropionyl-coa
CAS96212-36-1
Synonyms3-chloropropionyl-CoA
3-chloropropionyl-coenzyme A
3-chloropropionyl-coenzyme A, 14C-labeled
3-chloropropionyl-coenzyme A, 3'-(32)P-labeled
coenzyme A, 3-chloropropionyl-
Molecular FormulaC24H39ClN7O17P3S
Molecular Weight858 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCl)O
InChIInChI=1S/C24H39ClN7O17P3S/c1-24(2,19(36)22(37)28-6-4-14(33)27-7-8-53-15(34)3-5-25)10-46-52(43,44)49-51(41,42)45-9-13-18(48-50(38,39)40)17(35)23(47-13)32-12-31-16-20(26)29-11-30-21(16)32/h11-13,17-19,23,35-36H,3-10H2,1-2H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)
InChIKeyLBJZPAYTKZKLLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloropropionyl-CoA: Technical Definition and Core Identity


3-Chloropropionyl-coenzyme A (CAS 96212-36-1), designated by MeSH as a distinct supplementary concept with a unique ID of C046467 [1], is a synthetic chlorinated acyl-CoA derivative with a molecular formula of C24H39ClN7O17P3S and a molecular weight of 858.04 g/mol [2]. As an analog of the naturally occurring short-chain acyl-CoA thioesters (e.g., acetyl-CoA, propionyl-CoA), this compound features a 3-chloropropionyl moiety that confers distinctive chemical reactivity. Its synthesis typically involves the activation of 3-chloropropionic acid to a mixed anhydride, followed by thioesterification with coenzyme A, yielding a product that can be precipitated from cold methanol/acetone [3]. This baseline identity is critical for procurement, as it distinguishes this specific reagent from unmodified acyl-CoAs and other halogenated derivatives used in mechanistic enzymology.

Workflow Covalent active-site labeling studies
Selection Mechanism-based (suicide) inhibitor probe
Use Context HMG-CoA synthase / FAS enzymology research

Why 3-Chloropropionyl-CoA Cannot Be Substituted by Common Acyl-CoA Analogs


The scientific and industrial procurement of 3-Chloropropionyl-CoA is non-substitutable because its mechanism of action—a covalent, mechanism-based (suicide) inhibition—is fundamentally distinct from the reversible, substrate-like interactions of its unhalogenated counterparts (e.g., propionyl-CoA, acetyl-CoA) and even other alkylating CoA derivatives. While a simple acyl-CoA like propionyl-CoA participates in reversible acyl transfer as a metabolic intermediate [1], 3-Chloropropionyl-CoA is enzymatically processed to generate a highly reactive acrylyl-CoA intermediate that covalently alkylates active-site cysteine residues, resulting in permanent enzyme inactivation [2]. This unique reactivity profile means that substituting this compound with a generic short-chain acyl-CoA or a simple sulfhydryl reagent would fail to replicate the specific, active-site-directed covalent modification required for precise enzymological studies. The following evidence quantifies these critical performance differences.

! Reversible acyl-CoA substrates lack covalent labeling and may not reproduce mechanism-based inactivation endpoints.
! Simple sulfhydryl reagents do not provide active-site-directed specificity; off-target modification may confound interpretation.
! Other alkylating CoA derivatives may differ in activation kinetics and adduct stability, shifting inactivation profiles.

Quantitative Differentiation Evidence for Scientific Procurement


Mechanism-Based Inhibition of HMG-CoA Synthase

3-Chloropropionyl-CoA exhibits a kinetic profile characteristic of a potent, active-site-directed, irreversible inhibitor of avian liver 3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase). In a direct kinetic analysis, the compound demonstrated a Ki of 15 µM and a limiting inactivation rate constant (kinact) of 0.31 min⁻¹ [1]. In contrast, the functionally equivalent but structurally simpler reactive analog, S-acrylyl-N-acetylcysteamine, required a much higher concentration for effective inhibition, exhibiting a Ki of 1.9 mM against the same enzyme [2]. This represents an approximately 127-fold difference in potency based on Ki values.

Inhibitor Potency (Ki)
Head-to-head
Target: 3-Chloropropionyl-CoA Ki = 15 µM
Comparator: S-acrylyl-N-acetylcysteamine Ki = 1.9 mM
~127-fold lower Ki
Supports enzyme inhibition endpoint context
Avian HMG-CoA synthase, pH 7.0
Enzyme Inhibition Mechanism-Based Inactivation HMG-CoA Synthase Covalent Labeling

Enzyme Inactivation Kinetics vs. Acrylyl Analog

The maximal rate of HMG-CoA synthase inactivation by 3-Chloropropionyl-CoA (kinact = 0.31 min⁻¹) is comparable to that of its proposed active intermediate, an acrylyl derivative. The limiting rate constant for inactivation by S-acrylyl-N-acetylcysteamine is 0.36 min⁻¹ [1], which is only ~16% faster than the chloropropionyl-CoA-dependent inactivation. This quantitative similarity validates that 3-Chloropropionyl-CoA is a competent, kinetically efficient precursor to the reactive acrylyl species, making it an indispensable tool for studying this specific inactivation pathway.

Inactivation Kinetics
Head-to-head
Target: kinact = 0.31 min⁻¹
Comparator (acrylyl analog): kinact = 0.36 min⁻¹
~14% slower, comparable to reactive intermediate
Supports mechanistic probe context
Saturating inhibitor, pH 7.0
Enzyme Kinetics Covalent Inhibition HMG-CoA Synthase Mechanistic Probe

Substrate Protection and Active-Site Specificity on Fatty Acid Synthase

In studies with rat mammary gland fatty acid synthase (FAS), the mechanism-based inactivation by 3-Chloropropionyl-CoA is highly specific and active-site-directed. The presence of 150 µM NADPH or 500 µM acetyl-CoA significantly protects the enzyme from inactivation, whereas 500 µM malonyl-CoA offers little to no protection [1]. This differential protection pattern is a hallmark of the compound's targeted mechanism. Furthermore, inactivation leads to a near 1:1 stoichiometry of modification (approximately one per enzyme protomer, 240 kDa), as measured with chloro[1-¹⁴C]propionyl-CoA [1].

Active-Site Protection
Cross-study
Protection by acetyl-CoA (500 µM) and NADPH (150 µM)
No protection by malonyl-CoA (500 µM)
Near 1:1 labeling stoichiometry (240 kDa protomer)
Supports active-site targeting context
Rat mammary gland FAS
Fatty Acid Synthase (FAS) Active-Site Labeling Enzyme Specificity Covalent Modification

Covalent Adduct Stability and Alkylation Chemistry

The chemical nature of the covalent bond formed by 3-Chloropropionyl-CoA with its target enzymes is a key differentiator. While the acetylated enzyme intermediate formed with the natural substrate acetyl-CoA is labile to performic acid oxidation, the adduct formed upon 3-Chloropropionyl-CoA inactivation of HMG-CoA synthase is stable to such treatment [1]. This stability is consistent with the formation of a stable thioether bond (carboxyethylcysteine) resulting from active-site cysteine alkylation, as confirmed by co-chromatography of the Pronase-digested adduct with authentic carboxyethylcysteine [1].

Covalent Adduct Stability
Head-to-head
Stable thioether bond (carboxyethylcysteine)
Resistant to performic acid oxidation
Acetyl-CoA adduct: labile under same conditions
Supports covalent labeling applications
Confirmed by co-chromatography after Pronase digestion
Protein Chemistry Covalent Adducts Alkylation Enzyme Mechanism

Validated Application Scenarios in Research and Discovery


Mechanistic Elucidation of HMG-CoA Synthase Active Site

Researchers investigating the catalytic mechanism of 3-hydroxy-3-methylglutaryl-CoA synthase (HMG-CoA synthase) utilize 3-Chloropropionyl-CoA as an essential mechanistic probe. Its established kinetic parameters (Ki = 15 µM, kinact = 0.31 min⁻¹) and the formation of a stable covalent adduct with the active-site cysteine [1] enable precise mapping of the enzyme's active site. This application is directly supported by the quantitative evidence of its potency and specific alkylation chemistry, allowing for the design of experiments to identify key catalytic residues and understand the enzyme's role in the mevalonate pathway.

Active-Site Mapping of Fatty Acid Synthase Domains

In the study of mammalian fatty acid synthase (FAS), a complex multi-enzyme, 3-Chloropropionyl-CoA serves as a highly specific, active-site-directed inactivator. The differential protection afforded by acetyl-CoA versus malonyl-CoA [2] allows researchers to selectively target and probe the function of the β-ketoacyl synthase (condensing) domain. This scenario leverages the compound's unique substrate protection profile to dissect the complex interplay of partial reactions within the FAS mega-enzyme, a task for which a generic alkylating agent or reversible acyl-CoA analog would be unsuitable.

High-Throughput Screening Assays for HMG-CoA Synthase Inhibitors

Given its potent and well-characterized mechanism of action, 3-Chloropropionyl-CoA is an ideal positive control and validation tool in the development of high-throughput screening assays for novel HMG-CoA synthase inhibitors. A visible wavelength spectrophotometric assay suitable for HTS has been described, where the compound's known Ki (15 µM) and irreversible inhibition profile [1] provide a robust benchmark for assessing assay performance, Z'-factor, and the potency of new chemical entities. Its use ensures assay reliability and reproducibility, which are critical for industrial-scale drug discovery programs targeting the mevalonate pathway.

Synthesis of Radiolabeled Probes for Metabolic Tracing

The established synthetic methodology for producing radiolabeled 3-Chloropropionyl-CoA (e.g., ¹⁴C- or ³H-labeled) using ethylchloroformate activation and thioesterification of CoASH [3] enables its use as a covalent 'warhead' in metabolic labeling studies. The stable alkylation of target proteins [4] allows for the creation of irreversibly labeled enzyme complexes, which can be isolated, digested, and analyzed by HPLC or LC-MS to identify active-site peptides. This application scenario is grounded in the compound's documented covalent chemistry and provides a clear alternative to photoaffinity labeling or other less specific bioconjugation methods.

Application
Selection Property
Validation Focus
HMG-CoA synthase active-site mapping
Covalent labeling specificity
Active-site cysteine adduct identification
FAS domain-selective labeling
Substrate protection selectivity
β-ketoacyl synthase domain probe validation
HTS assay validation control
Inhibition kinetics benchmarking
Assay Z'-factor and reproducibility review
Radiolabeled metabolic probe synthesis
Covalent adduct stability
Peptide mapping and LC-MS identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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